Differentiation-Based Anti-Proliferative Activity of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- demonstrates a unique anti-proliferative mechanism by arresting the growth of undifferentiated cells and inducing their differentiation specifically into the monocyte lineage [1]. This contrasts with the class of Topo II-inhibiting phthalazines (e.g., compound 32a, IC50 5.44-8.90 µM), which function via DNA intercalation and catalytic inhibition, leading to broad cytotoxicity and apoptosis rather than differentiation .
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Arrests proliferation of undifferentiated cells and induces differentiation to monocytes |
| Comparator Or Baseline | Class-level inference: Topo II-inhibiting phthalazines (e.g., compound 32a) |
| Quantified Difference | Differentiation vs. Apoptosis/Cell Cycle Arrest |
| Conditions | In vitro cell culture studies |
Why This Matters
This evidence positions the compound as a unique tool for differentiation therapy research, a niche distinct from standard cytotoxic agents, thereby influencing procurement for oncology pathway studies.
- [1] Web Data Commons. Compound Activity Description for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-. Web Data Commons. View Source
